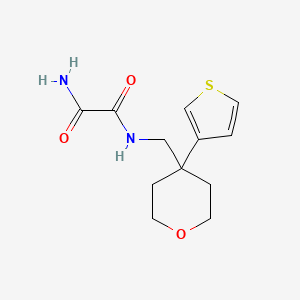

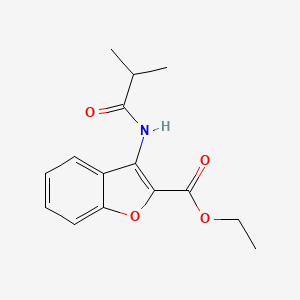

3-benzyl-2-((3-methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Benzyl-2-((3-methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide” is a compound that has been synthesized and studied for its physicochemical properties . It has been examined for its radioactivity .

Synthesis Analysis

The compound was synthesized and proved by physicochemical analyses (HRMS, 1H and 13C NMR) . The target compound was examined for its radioactivity and the results showed that benzo[g]quinazoline was successfully labeled with radioactive iodine using NBS via an electrophilic substitution .Molecular Structure Analysis

The molecular structure of the compound was confirmed by HRMS, 1H and 13C NMR .Chemical Reactions Analysis

The compound was successfully labeled with radioactive iodine using NBS via an electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using HRMS, 1H and 13C NMR .科学的研究の応用

Medicinal Chemistry and Drug Development

Anticancer Properties: This compound has shown promise as an anticancer agent. Its unique chemical structure may inhibit specific pathways involved in tumor growth and metastasis. Researchers are investigating its potential as a targeted therapy for various cancer types, including breast, lung, and colon cancers. Preclinical studies have demonstrated cytotoxic effects on cancer cells, making it a candidate for further drug development .

Kinase Inhibition: HMS3522G17 interacts with kinases involved in cell signaling pathways. By inhibiting specific kinases, it may modulate cellular processes related to proliferation, survival, and angiogenesis. Researchers are exploring its kinase selectivity and evaluating its potential as a kinase inhibitor in cancer therapy .

Organic Synthesis and Chemical Reactions

Synthetic Intermediates: The compound serves as a valuable synthetic intermediate in organic chemistry. Its functional groups allow for diverse modifications, making it useful for creating more complex molecules. Chemists employ it as a building block to synthesize other compounds with specific properties .

Flavor and Fragrance Industry

Aromatic Character: HMS3522G17 possesses a distinct aroma due to its benzyl and methoxy groups. In the flavor and fragrance industry, it contributes to coconut, vanilla, and caramel-like scents. Perfumers and flavorists use it to enhance product formulations .

Safety and Handling

Toxicity: The compound is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA). Its oral LD50 (lethal dose for 50% of test animals) in rats is approximately 1680 mg/kg. However, safety precautions should be followed during handling and synthesis .

Conclusion

作用機序

Target of Action

The primary targets of HMS3522G17 are currently unknown. The compound belongs to the benzoquinazolines class , which has been extensively studied for their wide range of pharmacological effects, including roles as anticancer, antimicrobial, anti-monoamine oxidase, anticonvulsant, antiviral, antinociceptive, antioxidant, antineoplastic, antituberculosis, antiplatelet, and antiphlogistic agents . .

Biochemical Pathways

Given the broad range of pharmacological activities associated with benzoquinazolines , it’s plausible that multiple pathways could be affected

Pharmacokinetics

The compound’s logP and logD values are 4.3188 , suggesting it has some degree of lipophilicity, which could influence its absorption and distribution.

Result of Action

Given the wide range of pharmacological activities associated with benzoquinazolines , it’s likely that the compound could have multiple effects at the molecular and cellular levels.

特性

IUPAC Name |

3-benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3S/c1-3-14-28-25(31)21-12-13-23-24(16-21)29-27(34-18-20-10-7-11-22(15-20)33-2)30(26(23)32)17-19-8-5-4-6-9-19/h4-13,15-16H,3,14,17-18H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYFPTMUGUMSIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)OC)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-2-((3-methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(1,1-Dioxo-1,4-thiazinan-4-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2442748.png)

![7-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2442753.png)

![2-(2-Chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B2442758.png)

![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/no-structure.png)